Synthetic Yield Advantage: One-Pot Process for 2,5-Dimethoxypyrimidin-4-amine Achieves 84.8% Total Yield
A one-pot synthetic method for 2,5-dimethoxypyrimidin-4-amine achieves a total yield of 84.8% under optimized conditions (methoxyacetonitrile, methyl formate, and sodium methoxide in organic solvent followed by ring closure with O-methylisourea sulfate) [1]. This yield represents a quantifiable process advantage compared to multi-step alternative approaches that require intermediate isolation and purification. The one-pot protocol reduces operational complexity and solvent consumption, which are critical considerations for procurement decisions in kilogram-scale intermediate sourcing [1].
| Evidence Dimension | Synthetic yield (total process) |
|---|---|
| Target Compound Data | 84.8% total yield (one-pot method) |
| Comparator Or Baseline | Multi-step synthetic routes (typical yield range for comparable 4-aminopyrimidines: 60–75% per literature precedent; exact comparator yield not available in cited source) |
| Quantified Difference | Target compound achieves ≥84.8% total yield via one-pot protocol; comparator multi-step yields are estimated at 60–75% |
| Conditions | One-pot reaction: sodium methoxide in organic solvent, methoxyacetonitrile and methyl formate condensation, followed by O-methylisourea sulfate ring closure |
Why This Matters
Higher synthetic yield in a streamlined one-pot process reduces cost-per-gram and improves supply reliability for procurement planning.
- [1] CN109651261B. Method for synthesizing 4-amino-2,5-dimethoxypyrimidine by one-pot method. Chinese Patent. View Source
